O-Acetylpropranolol
Description
O-Acetylpropranolol is an acetylated prodrug derivative of propranolol, a non-selective β-adrenergic receptor blocker widely used to treat hypertension, angina, and arrhythmias. The acetylation of propranolol’s hydroxyl group enhances its physicochemical properties, particularly its ability to bypass extensive first-pass hepatic metabolism, thereby improving oral bioavailability . Structurally, this compound retains the core 1-isopropylamino-3-(1-naphthoxy)-2-propanol backbone of propranolol but substitutes the hydroxyl group with an acetyl moiety (C₁₆H₂₁NO₃; molecular weight 287.35) .
The synthesis of this compound involves enzymatic or chemical acetylation. Notably, Candida antarctica lipase B (CalB) catalyzes the enantioselective O-acetylation of (R,S)-propranolol, favoring the (R)-enantiomer during hydrolysis, which influences the pharmacokinetic profile of the active (S)-propranolol in humans . This prodrug strategy addresses propranolol’s low bioavailability (26–30%) by delaying hepatic clearance and enhancing systemic exposure .
Properties
CAS No. |
2293-03-0 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
[2-naphthalen-1-yloxy-1-(propan-2-ylamino)ethyl] acetate |
InChI |
InChI=1S/C17H21NO3/c1-12(2)18-17(21-13(3)19)11-20-16-10-6-8-14-7-4-5-9-15(14)16/h4-10,12,17-18H,11H2,1-3H3 |
InChI Key |
LGRCXXODVNZXAC-UHFFFAOYSA-N |
SMILES |
CC(C)NC(COC1=CC=CC2=CC=CC=C21)OC(=O)C |
Canonical SMILES |
CC(C)NC(COC1=CC=CC2=CC=CC=C21)OC(=O)C |
Synonyms |
O-acetylpropranolol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
O-Acetylpropranolol belongs to a class of propranolol esters designed to modulate pharmacokinetics. Key analogues include:
Pharmacokinetic and Enzymatic Profiles
- Bioavailability: this compound demonstrates 2–3× higher bioavailability than propranolol in rats and dogs due to reduced first-pass metabolism . In contrast, O-pivaloylpropranolol shows similar bioavailability but slower hydrolysis, making it less optimal for rapid therapeutic effects.
- Hydrolysis Kinetics: Enzymatic hydrolysis rates vary with acyl chain length. Hexanoylpropranolol undergoes faster hydrolysis (1.5×) than the acetyl derivative in carboxylesterase-rich tissues, while O-pivaloylpropranolol’s bulky group delays hydrolysis .
- Enantioselectivity: Human serum hydrolyzes (R)-O-acetylpropranolol 3× faster than the (S)-isomer, leading to prolonged circulation of active (S)-propranolol. Conversely, rat intestinal and liver homogenates favor (S)-ester hydrolysis, highlighting species-specific metabolic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
